methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound featuring a benzoate ester linked to a substituted imidazo[4,5-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazo[4,5-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and an appropriate amine, cyclization can be achieved using reagents like polyphosphoric acid or trifluoroacetic acid.
Coupling with Benzoate Ester: The imidazo[4,5-c]pyridine core is then coupled with a benzoate ester derivative. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst for electrophilic substitution; nucleophiles like amines in polar solvents for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its potential biological activities.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate: This compound is unique due to its specific substitution pattern and the presence of both pyridine and imidazo[4,5-c]pyridine moieties.
Ethyl 4-methyl-3-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate): Similar in structure but with a pyrimidine ring instead of the imidazo[4,5-c]pyridine, leading to different biological activities and reactivity.
2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole:
Uniqueness
This compound stands out due to its unique combination of functional groups and ring systems. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests it may exhibit significant biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 366.42 g/mol |
LogP | 2.57 |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit potent anticancer properties. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR kinase inhibitors in A549 and NCl-H1975 cell lines, suggesting a strong selective activity towards cancer cells .
Case Study:
In a comparative study of various pyridine derivatives, compounds with the imidazo-pyridine moiety showed enhanced cytotoxicity against multiple cancer cell lines. The introduction of specific substituents improved their activity significantly .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Kinase Activity: Compounds similar to methyl 4-methoxy-3-(...) have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis: Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
- Cell Cycle Arrest: Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyridine and imidazole rings significantly influence biological activity. The presence of methoxy groups enhances lipophilicity and bioavailability.
Notable Findings:
Modification | Effect on Activity |
---|---|
Methoxy group on the benzoate | Increased solubility |
Pyridine substitution | Enhanced kinase inhibition |
Imidazole ring | Improved anticancer efficacy |
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-6-5-13(20(27)30-2)10-16(17)25-21(28)26-9-7-15-18(24-12-23-15)19(26)14-4-3-8-22-11-14/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
BVMQYBQHYOGNRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3 |
Origin of Product |
United States |
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